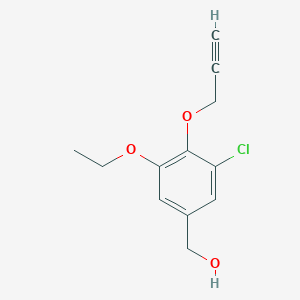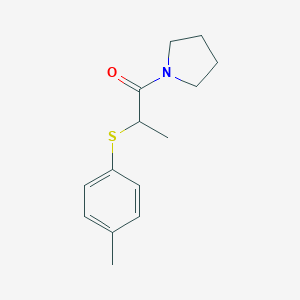![molecular formula C19H20Cl3N3O3S B425714 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B425714.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorophenyl groups and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group, forming 1-(3-chlorophenyl)-4-(2-oxoethyl)piperazine.
Sulfonamide Formation: The final step involves the reaction of the oxoethyl piperazine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both 3-chlorophenyl and 3,5-dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H20Cl3N3O3S |
|---|---|
Poids moléculaire |
476.8g/mol |
Nom IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-11-15(21)9-16(22)12-18)13-19(26)24-7-5-23(6-8-24)17-4-2-3-14(20)10-17/h2-4,9-12H,5-8,13H2,1H3 |
Clé InChI |
YSOACBZJNXBEFF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,5-Dibromo-2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B425633.png)

![N-[4-(acetylamino)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B425639.png)
![N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B425640.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![ethyl 2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425643.png)
![N-[4-(acetylamino)phenyl]-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B425644.png)
![N-(tert-butyl)-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425645.png)
![N-(sec-butyl)-2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425646.png)
![2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425648.png)
![N-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2-methylaniline](/img/structure/B425650.png)

![2-[({3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B425653.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B425654.png)
